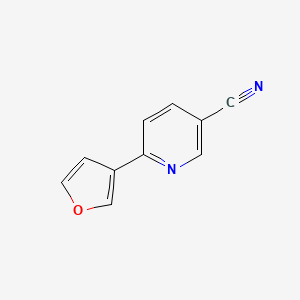
3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a fascinating compound belonging to the triazole family, which is renowned for its wide applications in medicinal and industrial chemistry. This particular compound is notable for its unique structure, featuring a triazole ring substituted with isopentylthio, methoxy, and methylpyrazol groups, lending it diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole generally involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction where a thiolated intermediate is formed, followed by alkylation with methoxy and methylpyrazol derivatives under controlled conditions.
Industrial Production Methods
On an industrial scale, the compound's synthesis is streamlined for efficiency and yield. Advanced techniques, such as continuous flow chemistry, may be employed to ensure consistent quality and high throughput. The reaction conditions are meticulously optimized to balance temperature, solvent choice, and catalyst use, minimizing by-products and maximizing yield.
化学反応の分析
Types of Reactions
Oxidation: : It undergoes oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones under various oxidative conditions.
Reduction: : Reduction reactions can be targeted at the pyrazole ring or the triazole ring, leading to partially or fully reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially at positions adjacent to the sulfur or on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents might include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : These reactions often use halogenating agents or nucleophiles like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
Oxidative and reductive modifications produce sulfoxides/sulfones and hydrogenated derivatives, respectively. Substitution reactions yield a variety of derivatives based on the substituent introduced.
科学的研究の応用
3-(Isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole has diverse applications across multiple scientific disciplines:
Biology: : Investigated for its antimicrobial and antifungal properties, showing effectiveness against various strains of bacteria and fungi.
Medicine: : Explored as a potential pharmaceutical agent, particularly in the realm of antifungal, antibacterial, and anticancer therapies.
Industry: : Employed as a stabilizer and additive in polymer chemistry, enhancing the properties of plastics and coatings.
作用機序
The mechanism by which 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole exerts its effects is multifaceted:
Molecular Targets: : It interacts with key enzymes and proteins in microbial cells, disrupting their metabolic pathways and leading to cell death. In the case of anticancer activity, it might inhibit specific kinase enzymes or interfere with DNA replication.
Pathways Involved: : The compound can modulate oxidative stress pathways, induce apoptosis in cancer cells, and disrupt cell wall synthesis in fungi and bacteria.
類似化合物との比較
Compared to other triazole derivatives, 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Similar Compounds
1,2,4-Triazole: : Basic skeleton, widely used in pharmaceuticals like fluconazole.
3-(Pentylthio)-1,2,4-triazole: : Similar structure but lacks the methoxy and pyrazol groups.
4-Methyl-1,2,4-triazole: : Structurally simpler, used in different contexts compared to our compound.
特性
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5OS/c1-9(2)6-7-20-13-15-14-11(18(13)4)10-8-17(3)16-12(10)19-5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSNQCSJTLIHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2899792.png)








![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)
